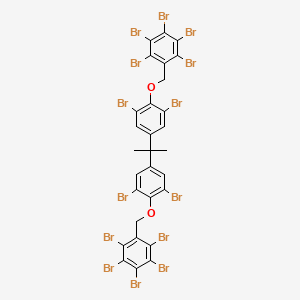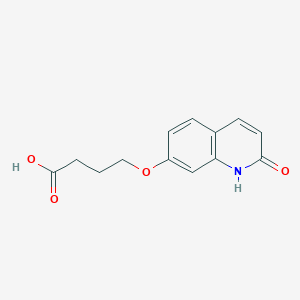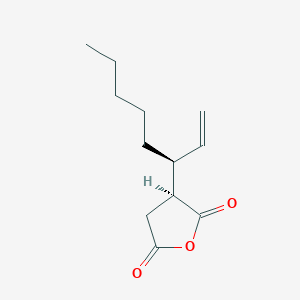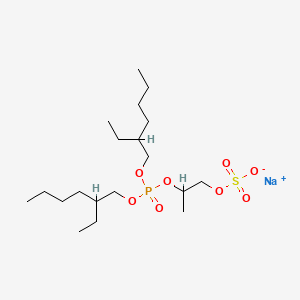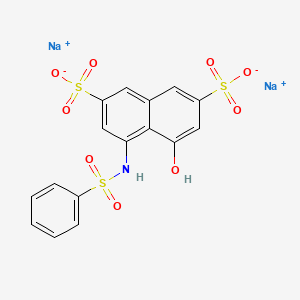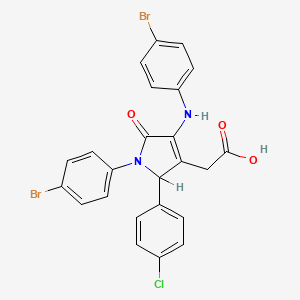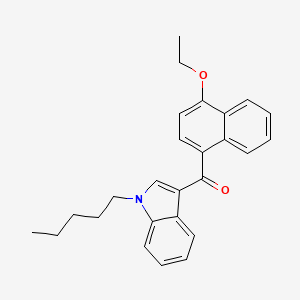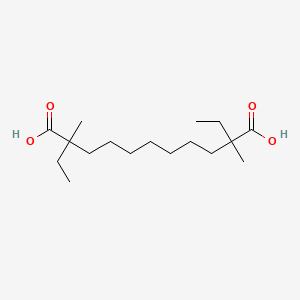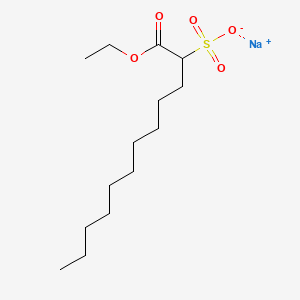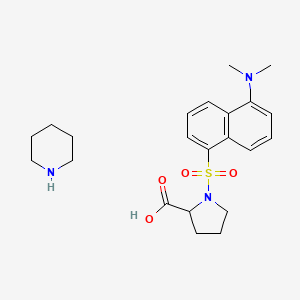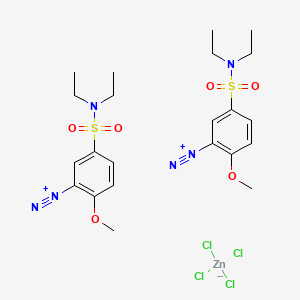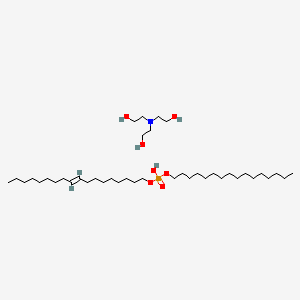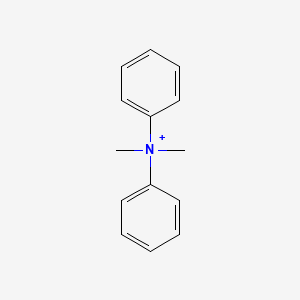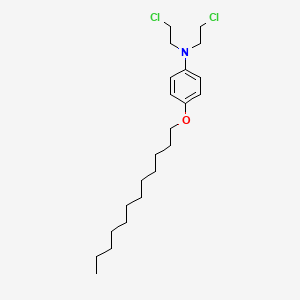
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- is a complex organic compound known for its unique chemical structure and properties This compound features a benzenamine core with two 2-chloroethyl groups and a dodecyloxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of benzenamine attacks the electrophilic carbon of 2-chloroethyl chloride, resulting in the formation of the N,N-bis(2-chloroethyl) derivative. The dodecyloxy group is then introduced through an etherification reaction using dodecanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride: Similar structure but with a benzyl group instead of a dodecyloxy group.
Bis(2-chloroethyl)amine Hydrochloride: Lacks the dodecyloxy group and has simpler structure.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(dodecyloxy)- is unique due to the presence of the dodecyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential interactions with lipid membranes, making it suitable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
82894-39-1 |
|---|---|
Molecular Formula |
C22H37Cl2NO |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-dodecoxyaniline |
InChI |
InChI=1S/C22H37Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-20-26-22-14-12-21(13-15-22)25(18-16-23)19-17-24/h12-15H,2-11,16-20H2,1H3 |
InChI Key |
QHLOTJPHGKWANL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


